Cas no 2158-03-4 (Piperidine-1-carboxamide)
Piperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- Piperidine-1-carboxamide
- 1-Piperidinecarboxamide
- 1-Carbamylpiperidine
- dihydropyridine amide
- N,N-Pentamethyleneurea
- N-carbamoylpiperidine
- piperidine carboxamide
- piperidine-amide
- Piperidine-N-carbonic acid amide
- piperidino carboxamide
- piperidylcarboxamide
- BRN 0112517
- 1-carbamoylpiperidine
- 2158-03-4
- 1-Piperidinecarboxamide, 99%
- JSPCTNUQYWIIOT-UHFFFAOYSA-N
- Z56917364
- UNII-5B92J0WM0S
- PIPERIDINE, 1-(AMINOCARBONYL)-
- NS00048586
- EINECS 218-476-5
- J-014155
- AL-398/25017069
- NSC108219
- EN300-06077
- A911388
- DTXSID4062220
- piperidine amide
- NSC-108219
- AKOS000200494
- PIPERIDINE-N-CARBOXAMIDE
- CAA15803
- SCHEMBL5457
- NSC 108219
- piperidine-1-carbimidic acid
- SCHEMBL10517622
- 5B92J0WM0S
- HS-4057
- 5-20-02-00485 (Beilstein Handbook Reference)
- DTXCID4036510
-
- MDL: MFCD00075305
- Inchi: 1S/C6H12N2O/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9)
- InChI Key: JSPCTNUQYWIIOT-UHFFFAOYSA-N
- SMILES: O=C(N)N1CCCCC1
Computed Properties
- Exact Mass: 128.09500
- Monoisotopic Mass: 128.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.1
- Topological Polar Surface Area: 46.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.0754 (rough estimate)
- Melting Point: 104-106 °C(lit.)
- Boiling Point: 227.3℃ at 760 mmHg
- Flash Point: 91.2°C
- Refractive Index: 1.4880 (estimate)
- PSA: 46.33000
- LogP: 1.18920
- Solubility: Not determined
Piperidine-1-carboxamide Security Information
- WGK Germany:3
- RTECS:TM5975700
- Storage Condition:Sealed in dry,2-8°C
Piperidine-1-carboxamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Piperidine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004653-1g |
Piperidine-1-carboxamide |
2158-03-4 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM124525-1g |
piperidine-1-carboxamide |
2158-03-4 | 95% | 1g |
$282 | 2021-08-05 | |
| Chemenu | CM124525-1g |
piperidine-1-carboxamide |
2158-03-4 | 95% | 1g |
$366 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025920-100mg |
Piperidine-1-carboxamide |
2158-03-4 | 98% | 100mg |
¥1069.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025920-250mg |
Piperidine-1-carboxamide |
2158-03-4 | 98% | 250mg |
¥1664.00 | 2023-11-21 | |
| eNovation Chemicals LLC | Y1219680-2g |
Piperidine-1-carboxamide |
2158-03-4 | 95% | 2g |
$585 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1219680-5g |
Piperidine-1-carboxamide |
2158-03-4 | 95% | 5g |
$765 | 2024-07-28 | |
| Chemenu | CM124525-100mg |
piperidine-1-carboxamide |
2158-03-4 | 95% | 100mg |
$110 | 2023-02-18 | |
| Chemenu | CM124525-250mg |
piperidine-1-carboxamide |
2158-03-4 | 95% | 250mg |
$183 | 2023-02-18 | |
| Enamine | EN300-06077-0.05g |
piperidine-1-carboxamide |
2158-03-4 | 95% | 0.05g |
$50.0 | 2023-10-28 |
Piperidine-1-carboxamide Related Literature
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Nehmedo G. Fawzy,Siva S. Panda,Walid Fayad,ElSayed M. Shalaby,Aladdin M. Srour,Adel S. Girgis RSC Adv. 2019 9 33761
-
Van Hieu Tran,Hee-Kwon Kim New J. Chem. 2019 43 14093
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Andrey S. Smirnov,Ekaterina S. Yandanova,Nadezhda A. Bokach,Galina L. Starova,Vladislav V. Gurzhiy,Margarita S. Avdontceva,Andrey A. Zolotarev,Vadim Yu. Kukushkin New J. Chem. 2015 39 9330
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A. Velavan,S. Sumathi,K. K. Balasubramanian Org. Biomol. Chem. 2012 10 6420
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Svetlana O. Kasatkina,Kirill K. Geyl,Sergey V. Baykov,Irina A. Boyarskaya,Vadim P. Boyarskiy Org. Biomol. Chem. 2021 19 6059
Additional information on Piperidine-1-carboxamide
Piperidine-1-carboxamide (CAS No. 2158-03-4): A Comprehensive Overview
Piperidine-1-carboxamide (CAS No. 2158-03-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-piperidinecarboxamide, is characterized by its unique chemical structure, which includes a piperidine ring and a carboxamide functional group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of Piperidine-1-carboxamide can be represented as C6H13NO2. The piperidine ring, a six-membered heterocyclic amine, is a common motif in many biologically active compounds due to its ability to form hydrogen bonds and interact with various biological targets. The carboxamide group, on the other hand, adds polarity and hydrogen-bonding capabilities, enhancing the compound's solubility and binding affinity.
Recent studies have highlighted the potential of Piperidine-1-carboxamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that derivatives of Piperidine-1-carboxamide exhibit neuroprotective properties by modulating specific neurotransmitter systems and reducing oxidative stress. These findings suggest that Piperidine-1-carboxamide and its derivatives could be valuable candidates for the development of new drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective effects, Piperidine-1-carboxamide has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Studies have demonstrated that certain derivatives of Piperidine-1-carboxamide can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. This makes them promising candidates for the development of anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The pharmacokinetic properties of Piperidine-1-carboxamide have also been studied extensively. Research has shown that it exhibits good oral bioavailability and favorable metabolic stability, making it suitable for oral administration. These properties are crucial for the development of effective drug formulations that can be easily administered to patients.
Clinical trials are currently underway to evaluate the safety and efficacy of Piperidine-1-carboxamide and its derivatives in various therapeutic settings. Preliminary results from phase I trials have indicated that these compounds are well-tolerated by patients, with no significant adverse effects reported at therapeutic doses. Further clinical trials are needed to confirm these findings and establish the optimal dosing regimens for different indications.
Beyond its therapeutic applications, Piperidine-1-carboxamide has also found use in chemical synthesis as a building block for more complex molecules. Its reactivity and functional group versatility make it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers continue to explore new synthetic routes to produce Piperidine-1-carboxamide more efficiently and cost-effectively.
In conclusion, Piperidine-1-carboxamide (CAS No. 2158-03-4) is a multifaceted compound with significant potential in both research and clinical applications. Its unique chemical structure confers a range of biological activities, making it a valuable candidate for the development of new drugs targeting neurodegenerative diseases, inflammation, and other conditions. Ongoing research and clinical trials will further elucidate its therapeutic potential and pave the way for its use in improving patient outcomes.
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